Cas no 69584-91-4 (1,2-dihydro-1'-methylspiro[3H-indole-3,4'-piperidine])
1,2-dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]
- 1'-Methylspiro[indoline-3,4'-piperidine]
- 1,2-Dihydro-1'-methylspiro-[3H-indole-3,4'-piperidine]
- 1'-methylspiro[1,2-dihydroindole-3,4'-piperidine]
- 1'-methylspiro[indoline-3,4'-piperidine] hydrochloride
- 1'-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]
- Spiro[3H-indole-3,4'-piperidine], 1,2-dihydro-1'-methyl-
- 1'-methylspiro(indoline-3,4'-piperidine)
- NPUZJRBPYOYUMS-UHFFFAOYSA-N
- AM804241
- ST2408391
- AB0026
- AKOS015851035
- SB64056
- 69584-91-4
- CHEMBL4902274
- 1'-Methyl-spiro[2,3-dihydro-1H-indole-3,4'-piperidine]
- A849127
- 1'-methyl-1,2-dihydro-spiro[3H-indole-3,4'-piperdine]
- 1'-methyl-1,2-dihydro-spiro[3h-indole-3,4'-piperidine]
- MFCD12198567
- CS-W021363
- 1'-Methylspiro[indoline-3 pound not4'-piperidine]
- 1,2-Dihydro-1`-methylspiro[3H-indole-3,4`-piperidine]
- FS-2765
- 1,2-dihydro-1'-methyl-spiro[3H-indole-3,4'-piperidine]
- SCHEMBL1670650
- DTXSID20510212
- 1,2-dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]
-
- MDL: MFCD12198567
- Inchi: 1S/C13H18N2/c1-15-8-6-13(7-9-15)10-14-12-5-3-2-4-11(12)13/h2-5,14H,6-10H2,1H3
- InChI Key: NPUZJRBPYOYUMS-UHFFFAOYSA-N
- SMILES: N1(C)CCC2(C3C=CC=CC=3NC2)CC1
Computed Properties
- Exact Mass: 204.16300
- Monoisotopic Mass: 202.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3
- XLogP3: 2.3
Experimental Properties
- Color/Form: No data available
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 505.2±50.0 °C at 760 mmHg
- Flash Point: 259.3±30.1 °C
- Refractive Index: 1.605
- PSA: 15.27000
- LogP: 1.67910
1,2-dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
1,2-dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2-dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A284785-100mg |
1'-Methylspiro[indoline-3,4'-piperidine] |
69584-91-4 | 95% | 100mg |
$130.0 | 2025-04-17 | |
| Ambeed | A284785-250mg |
1'-Methylspiro[indoline-3,4'-piperidine] |
69584-91-4 | 95% | 250mg |
$206.0 | 2025-04-17 | |
| Ambeed | A284785-1g |
1'-Methylspiro[indoline-3,4'-piperidine] |
69584-91-4 | 95% | 1g |
$486.0 | 2025-04-17 | |
| Ambeed | A284785-5g |
1'-Methylspiro[indoline-3,4'-piperidine] |
69584-91-4 | 95% | 5g |
$1818.0 | 2025-04-17 | |
| abcr | AB437311-250 mg |
1'-Methylspiro[indoline-3,4'-piperidine], 95%; . |
69584-91-4 | 95% | 250MG |
€335.20 | 2023-07-18 | |
| abcr | AB437311-1 g |
1'-Methylspiro[indoline-3,4'-piperidine], 95%; . |
69584-91-4 | 95% | 1g |
€752.40 | 2023-07-18 | |
| Fluorochem | 076176-1g |
1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] |
69584-91-4 | 95% | 1g |
£362.00 | 2022-03-01 | |
| Fluorochem | 076176-5g |
1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] |
69584-91-4 | 95% | 5g |
£1280.00 | 2022-03-01 | |
| Chemenu | CM138937-250mg |
1,2-Dihydro-1'-methylspiro-[3H-indole-3,4'-piperidine] |
69584-91-4 | 95% | 250mg |
$224 | 2024-07-24 | |
| Chemenu | CM138937-1g |
1,2-Dihydro-1'-methylspiro-[3H-indole-3,4'-piperidine] |
69584-91-4 | 95% | 1g |
$530 | 2024-07-24 |
1,2-dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] Suppliers
1,2-dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 1,2-dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]
Introduction to 1,2-dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] (CAS No. 69584-91-4)
The compound 1,2-dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] (CAS No. 69584-91-4) represents a fascinating molecule in the realm of medicinal chemistry, particularly within the spirocyclic scaffold. This heterocyclic compound combines the structural motifs of indole and piperidine through a spiro linkage, creating a unique framework that has garnered significant interest for its potential pharmacological applications.
Structurally, the molecule features a spiro core formed by the fusion of a 1,2-dihydroindole ring system with a piperidine moiety at the 3 and 4 positions. The presence of a methyl group at the 1' position further modulates the electronic and steric properties of the molecule, influencing its interactions with biological targets. This specific arrangement has been explored in various contexts, including the development of novel therapeutic agents.
In recent years, there has been growing interest in spirocyclic compounds due to their unique conformational flexibility and ability to engage multiple binding sites on biological targets. The indole-piperidine spiro structure is particularly noteworthy for its potential to modulate neurotransmitter systems, making it a promising candidate for investigations in central nervous system (CNS) disorders. The compound's ability to cross the blood-brain barrier has also been a focus of research, as it could facilitate the development of treatments for neurological conditions.
One of the most compelling aspects of 1,2-dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] is its potential role as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this scaffold to explore derivatives with enhanced binding affinity and selectivity for specific receptors. For instance, modifications at the indole ring have been shown to influence serotonin receptor activity, which is relevant to conditions such as depression and anxiety disorders.
The chemical synthesis of this compound involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps often include cyclization reactions to form the spiro core, followed by functional group manipulations to introduce the methyl group and other substituents. Advances in catalytic processes have enabled more efficient and scalable production routes, facilitating further exploration of its pharmacological profile.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 1,2-dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] with target proteins. These studies have revealed insights into how the spirocyclic structure optimizes binding affinity and selectivity. For example, simulations have demonstrated that the rigid spiro core helps stabilize key interactions with receptor residues, while peripheral functional groups fine-tune binding properties.
The compound's pharmacokinetic profile has also been scrutinized in preclinical studies. Its metabolic stability and bioavailability are critical factors that determine its suitability for therapeutic applications. Investigations have shown that structural modifications can significantly impact these properties, offering opportunities to optimize drug-like characteristics.
Recent research has expanded into exploring 1,2-dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] as a scaffold for drug discovery in other therapeutic areas beyond CNS disorders. Studies suggest potential applications in inflammation and pain management due to its ability to modulate inflammatory pathways. Additionally, its interaction with enzymes involved in metabolic processes has opened avenues for investigating its role in metabolic diseases.
The development of novel analytical techniques has further enhanced our ability to study this compound in vitro and in vivo. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed structural information, while techniques like surface plasmon resonance (SPR) have allowed for real-time monitoring of binding events.
In conclusion,1,2-dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] (CAS No. 69584-91-4) stands as a testament to the ingenuity of medicinal chemists in designing molecules with tailored biological activities. Its unique structural features and promising pharmacological profile make it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new therapeutic applications and synthetic strategies,this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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